Lactoferricin B (LfcinB) is a cationic antimicrobial peptide derived from the N-terminal region of bovine lactoferrin (bLf) [, , ]. It is produced by gastric pepsin digestion of bLf [, , , ]. LfcinB exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses [, , , ]. This potent antimicrobial peptide plays a crucial role in the innate immune system, contributing to host defense against infections [, ]. LfcinB is being investigated for various applications, including food preservation, antimicrobial coatings, and as a potential therapeutic agent for infections and cancer [, , , ].
Lactoferricin B is primarily sourced from bovine lactoferrin. It is classified as an antimicrobial peptide, which are small proteins that possess the ability to kill or inhibit the growth of microorganisms. Lactoferricin B is characterized by its amphipathic structure, which allows it to interact with microbial membranes effectively.
The synthesis of Lactoferricin B can be achieved through various methods, including enzymatic digestion and solid-phase peptide synthesis. The enzymatic approach typically involves the proteolytic cleavage of bovine lactoferrin using enzymes like pepsin. This method yields Lactoferricin B along with other peptides, which can then be purified using techniques such as high-performance liquid chromatography.
In solid-phase peptide synthesis, the process begins with the attachment of a protected amino acid to a solid support. Subsequent amino acids are added through iterative coupling reactions, monitored by ninhydrin tests to confirm successful coupling. Once the desired sequence is obtained, the peptide is cleaved from the resin and purified .
Lactoferricin B consists of 25 amino acids with a specific sequence that contributes to its antimicrobial properties. Its structure features an amphipathic arrangement, allowing it to interact with lipid membranes effectively. The molecular weight of Lactoferricin B is approximately 3,000 Da .
Nuclear magnetic resonance spectroscopy has provided insights into its solution structure, revealing that it adopts a helical conformation in membrane-mimetic environments. This structural characteristic is crucial for its mechanism of action against microbial membranes .
Lactoferricin B undergoes several chemical interactions that enhance its antimicrobial activity. It binds to bacterial membranes, disrupting their integrity and leading to cell lysis. Additionally, Lactoferricin B can interact with nucleic acids and proteins within bacterial cells, inhibiting essential cellular processes such as DNA and protein synthesis.
Research indicates that Lactoferricin B induces an initial increase in RNA and protein synthesis in Escherichia coli, followed by a decrease in DNA synthesis after a short period . This suggests that while it initially stimulates certain cellular functions, it ultimately disrupts critical macromolecular synthesis pathways.
The mechanism of action of Lactoferricin B involves multiple pathways:
Lactoferricin B exhibits several notable physical and chemical properties:
Quantitative analyses have shown that Lactoferricin B maintains its activity across various pH levels but exhibits reduced efficacy at extreme acidic or basic conditions.
Lactoferricin B has several important applications in scientific research and medicine:
Research continues into the broader applications of Lactoferricin B in areas such as wound healing, cancer therapy, and immunomodulation, highlighting its versatility as a bioactive compound.
Lactoferricin B (LfcinB) was first identified in 1992 by Bellamy and colleagues as a proteolytic fragment of bovine lactoferrin (bLf), generated through pepsin hydrolysis under acidic conditions [5] [9]. This 25-amino acid peptide (residues 17–41 of bLf) exhibited unexpectedly potent antimicrobial activity—surpassing its parent protein—revealing that lactoferrin’s biological functions extend beyond iron sequestration [9]. The discovery marked a paradigm shift in antimicrobial peptide (AMP) research, highlighting that cryptic bioactive fragments within larger proteins could yield novel therapeutic candidates. Early studies demonstrated LfcinB’s broad-spectrum efficacy against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses, attributed to its unique cationic and amphipathic structure [5] [7]. Unlike lactoferrin, which relies partly on iron chelation, LfcinB’s direct membrane disruption and intracellular targeting mechanisms established it as a distinct effector molecule in innate immunity [9].
LfcinB belongs to the ribosomally synthesized AMP class and is categorized under multiple structural and functional frameworks:
Table 1: Functional Classification of Lactoferricin B Within the AMP Universe
Classification Basis | Category | Key Features |
---|---|---|
Biosynthetic Origin | Ribosomally synthesized | Derived from proteolytic cleavage of lactoferrin |
Structural Fold | Beta-family AMP | Stabilized by disulfide bonds (Cys19-Cys36 in bLfcinB) |
Biological Source | Mammalian (bovine/human) | Bovine variant: residues 17-41; Human: residues 12-47 |
Net Charge | Cationic | +5 to +8 (pH-dependent) |
Molecular Targets | Membrane & intracellular | Disrupts membranes; inhibits TCS, topoisomerases, and kinase signaling |
Primary Functions | Dual-activity | Antibacterial, antifungal, antiparasitic, anticancer |
Bovine and human lactoferricin (LfcinB vs. LfcinH) share only ~37% sequence homology, resulting in significant functional divergences:
Table 2: Bovine vs. Human Lactoferricin Structural and Functional Comparison
Parameter | Bovine Lactoferricin B (LfcinB) | Human Lactoferricin (LfcinH) |
---|---|---|
Residue Length | 25 aa | 47 aa |
Key Motifs | RWQWRMKKLG (17-26) | FKCRRWQWRM (43-52) |
Tryptophan Content | 5 (20%) | 3 (6.4%) |
Net Charge (pH 7.4) | +8 | +5 |
Antibacterial MIC | 0.3–10 µM (E. coli, S. aureus) | 5–150 µM (E. coli, S. aureus) |
Anticancer EC50 | 3 nM (HL60 leukemia) | 120 nM (HL60 leukemia) |
Proteolytic Stability | High (resists pepsin/trypsin) | Moderate (cleaved by chymotrypsin) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: